7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-2-5-4-9-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOLNOQHRRHRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Route via Acrylic Acid Derivatives
A representative method involves the reaction of a halogenated pyrimidine amine with acrylic acid under catalytic conditions to form an intermediate, followed by intramolecular cyclization to yield the fused pyrrolo[2,3-d]pyrimidine carboxylic acid.
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, acrylic acid (molar ratio 1:3.2), absolute ethanol, N,N-diisopropylethylamine (2.1 eq), triphenylphosphine (0.043 eq), cuprous iodide (0.025 eq), nickel chloride (0.003 eq), 65 °C, 8 h, N2 atmosphere | Coupling reaction forming 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid intermediate | 73.1% |
| 2 | Organic solvent (e.g., N,N-dimethylformamide), cuprous chloride or bromide catalyst, base (organic or inorganic, e.g., diisopropylethylamine, potassium carbonate), 50–110 °C | Intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine carboxylic acid | Not specified |
This method allows control over reaction temperature and catalyst choice to optimize yield and purity. The use of metal catalysts such as nickel salts and cuprous halides is critical for the coupling and cyclization steps.
Deprotection and Substitution Route
Another approach involves the preparation of protected intermediates followed by deprotection and substitution reactions to introduce the methyl group and carboxylic acid functionality.
- Preparation of benzyl-protected pyrrolo[2,3-d]pyrimidine intermediates
- Removal of protecting groups via hydrogenolysis using palladium catalysts (e.g., palladium hydroxide on carbon) in the presence of acids such as acetic acid
- Chlorination or halogenation steps using phosphorus oxychloride in aromatic solvents (e.g., toluene) at controlled temperatures (0–125 °C) to activate positions on the pyrimidine ring for further substitution
This method provides flexibility in introducing various substituents and is useful for synthesizing derivatives with specific functional groups.
Comparative Table of Preparation Methods
| Preparation Aspect | Cyclization Route via Acrylic Acid | Deprotection and Substitution Route |
|---|---|---|
| Starting Materials | Halogenated pyrimidine amine, acrylic acid | Benzyl-protected pyrrolo[2,3-d]pyrimidine diol |
| Catalysts | Nickel salts, cuprous iodide/chloride/bromide | Palladium hydroxide on carbon, phosphorus oxychloride |
| Solvents | Ethanol, N,N-dimethylformamide, others | Aromatic solvents (toluene), DMF |
| Temperature Range | 50–110 °C for cyclization | 0–125 °C for chlorination and deprotection |
| Key Reaction Types | Coupling, intramolecular cyclization | Hydrogenolysis, halogenation |
| Yield | Approx. 73% for intermediate | Variable, dependent on step |
| Advantages | Direct formation of fused ring system | Allows selective functional group manipulation |
Research Findings and Optimization Notes
Catalyst and base selection significantly influence reaction efficiency and product purity. Cuprous halides combined with organic bases like diisopropylethylamine have been shown to promote effective cyclization.
Temperature control during acrylic acid addition and cyclization is critical to avoid side reactions and ensure high yield.
Protecting group strategies (e.g., benzyl protection) facilitate selective functional group transformations and can be removed under mild hydrogenation conditions without degrading the pyrrolo[2,3-d]pyrimidine core.
Use of phosphorus oxychloride enables chlorination at specific pyrimidine positions, which is a key step for further substitution reactions.
The described methods have been patented and validated in industrial-scale syntheses, indicating their robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like phosphorus oxychloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus oxychloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
-
Kinase Inhibition :
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid serves as a scaffold for developing selective inhibitors targeting Janus kinase 1 (JAK1) and colony-stimulating factor-1 receptor (CSF1R). These kinases play crucial roles in inflammatory responses and immune system regulation.
- Case Study : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against JAK1, suggesting potential therapeutic applications in treating autoimmune diseases and cancers .
-
Antitubercular Activity :
- Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent.
- Case Study : A study reported that certain modifications to the compound resulted in enhanced efficacy against tuberculosis, highlighting its value in developing new treatments for this disease .
- Anticancer Properties :
Materials Science
The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic properties. Its ability to form stable complexes with metals may lead to applications in sensors and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in various signaling pathways related to cell growth and apoptosis . The binding modes and inhibitory mechanisms have been studied using molecular dynamics simulations, revealing strong interactions with the hinge region and charged residues .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine structure.
Uniqueness
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells highlights its potential as a versatile therapeutic agent .
Biological Activity
Overview
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS Number: 1378827-12-3) is a heterocyclic compound with the molecular formula C8H7N3O2. This compound has gained attention in scientific research due to its potential biological activities, particularly as a kinase inhibitor, which makes it relevant in cancer therapy and other medical applications.
- Molecular Weight: 177.16 g/mol
- Molecular Structure: The compound features a pyrrolo[2,3-d]pyrimidine core, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly protein kinases. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in cell signaling pathways related to growth and apoptosis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for therapeutic development.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies: In vitro studies on various cancer cell lines (e.g., HeLa, MDA-MB-231) have demonstrated that derivatives of this compound exhibit cytotoxic effects. For example, compounds derived from the pyrrolo[2,3-d]pyrimidine structure showed varying degrees of efficacy against these cell lines, with some inducing apoptosis through modulation of apoptotic proteins like Bax and Bcl-2 .
- Kinase Inhibition: The compound's ability to inhibit kinases suggests its potential as a therapeutic agent in treating cancers that are driven by aberrant kinase activity. Comparisons with known inhibitors like Ribociclib and Palbociclib indicate that while it shares structural similarities, its unique substitution pattern may offer distinct advantages in selectivity and efficacy .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of derivatives of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid?
- Methodology : The synthesis typically involves functionalization of the pyrrolo[2,3-d]pyrimidine core. A starting material like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can undergo regioselective substitution. For example:
- Step 1 : Protect the 7-position with a methyl group using methylating agents (e.g., methyl iodide) under basic conditions.
- Step 2 : Introduce the carboxylic acid moiety at the 2-position via palladium-catalyzed cross-coupling or hydrolysis of a nitrile/ester intermediate. Evidence from analogous compounds (e.g., 2-chloro-7-cyclopentyl derivatives) suggests Buchwald-Hartwig amination or SNAr reactions with carboxylate precursors .
- Step 3 : Purify intermediates via column chromatography and confirm regiochemistry using NMR and mass spectrometry .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify substitution patterns (e.g., methyl group at 7-position and carboxylic acid at 2-position). Peaks for aromatic protons in the pyrrole-pyrimidine system typically appear between δ 6.5–8.5 ppm, while the methyl group resonates at δ ~3.5 ppm .
- IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : Compare the molecular ion peak ([M+H]+) with the calculated molecular weight .
Advanced Research Questions
Q. What strategies are used to optimize the kinase inhibitory activity of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Modify substituents at positions 2 and 7 to enhance binding affinity. For example:
- Position 2 : Carboxylic acid groups improve solubility and enable hydrogen bonding with kinase active sites (e.g., FAK or EGFR). Evidence from FAK inhibitor studies shows that bulkier substituents here reduce activity .
- Position 7 : Methyl groups enhance metabolic stability compared to larger alkyl/aryl groups .
- Enzymatic Assays : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) to measure IC50 values. Compare with reference inhibitors like gefitinib for EGFR .
Q. How can contradictory data on biological activity between similar pyrrolo[2,3-d]pyrimidine derivatives be resolved?
- Methodology :
- Control Experiments : Ensure consistent assay conditions (e.g., ATP concentration, incubation time). For example, conflicting IC50 values for EGFR inhibition may arise from variable ATP levels in kinase assays .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to compare binding modes. Substituent orientation in the active site (e.g., carboxylic acid vs. ester groups) can drastically alter activity .
- Metabolic Stability Tests : Use liver microsomes to assess whether differences in activity stem from compound degradation .
Q. What are common pitfalls in synthesizing this compound, and how are they addressed?
- Methodology :
- Issue 1 : Regioselectivity during substitution.
- Solution : Use directing groups (e.g., chloro at position 4) to control reaction sites. For example, 4-chloro intermediates allow selective functionalization at position 2 .
- Issue 2 : Low yield in coupling reactions.
- Solution : Optimize palladium catalyst systems (e.g., XPhos Pd G3) and reaction temperatures. Evidence from Buchwald couplings shows yields >80% under inert conditions .
Data Analysis & Validation
Q. How do researchers validate the purity and stability of this compound in biological assays?
- Methodology :
- HPLC-MS : Monitor compound integrity post-incubation in cell culture media. Degradation products (e.g., decarboxylated analogs) indicate instability .
- Standard Curves : Use LC-MS to quantify concentrations in plasma or buffer solutions, ensuring activity data correlates with actual exposure levels .
Q. What computational tools are used to predict the physicochemical properties of this compound?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate logP (-0.5 to 1.5 for carboxylic acid derivatives), solubility, and bioavailability. High aqueous solubility (≥50 μM) is typical due to the ionizable carboxylic acid group .
- DFT Calculations : Assess electron density distribution to predict reactivity at specific positions (e.g., nucleophilic attack at position 4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
